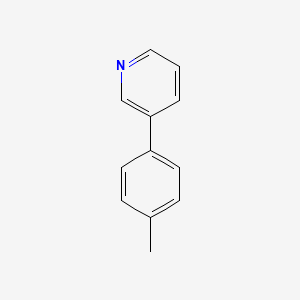

3-(4-Methylphenyl)pyridine

Description

Historical Context and Evolution of Arylpyridine Chemistry Research

The journey of arylpyridine chemistry began with early methods that were often harsh and lacked selectivity. However, the field was revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. nih.gov The latter half of the 20th century, in particular, saw the development of powerful synthetic tools like the Suzuki-Miyaura, Negishi, and Heck reactions, which were awarded the Nobel Prize in Chemistry in 2010. nih.gov These palladium-catalyzed methods provided efficient and versatile pathways to construct C(sp²)–C(sp²) bonds, enabling the synthesis of a vast array of arylpyridines with high yields and functional group tolerance. nih.govacs.org Early research focused on the fundamental aspects of these reactions, exploring different catalysts, ligands, and reaction conditions to improve their efficiency and scope. nih.gov Over the years, the focus has shifted towards developing more sustainable and atom-economical methods, including ligand-free and aqueous-phase reactions, as well as catalysis using more abundant and less expensive metals. acs.orgnih.gov The evolution of these synthetic strategies has been instrumental in making complex arylpyridines, including 3-(4-Methylphenyl)pyridine, readily accessible for further investigation. domainex.co.uk

Significance of Arylpyridines in Advanced Organic Synthesis and Material Science

Arylpyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs. chemimpex.comchemicalbook.com The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets like enzymes and receptors. chemimpex.com This has led to the exploration of arylpyridine derivatives for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. thieme-connect.com

In the realm of material science, the unique electronic properties of arylpyridines make them attractive components for advanced materials. cymitquimica.com Their rigid structure and tunable photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs), where they can function as hole-transporting materials or as part of emissive layers. mdpi.comnih.gov The ability to modify the aryl and pyridine rings allows for the fine-tuning of properties such as charge carrier mobility and emission color. mdpi.com

Research Trajectories of 3-(4-Methylphenyl)pyridine and its Structural Analogs

Research on 3-(4-Methylphenyl)pyridine and its analogs has followed the broader trends in arylpyridine chemistry. A significant focus has been on the development of efficient synthetic routes, with palladium-catalyzed cross-coupling reactions being a prominent method. chemsrc.com For instance, the Suzuki-Miyaura coupling of a pyridine derivative with a tolylboronic acid is a common strategy.

The investigation of its structural analogs has revealed a range of potential applications. For example, diarylpyridine derivatives, which include the 3-(p-tolyl) moiety, have been evaluated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. chemsrc.com Furthermore, complex molecules incorporating the 3-(4-methylphenyl)pyridine scaffold have been synthesized and studied for their potential biological activities, including antimicrobial and anticancer properties. smolecule.commdpi.comresearchgate.net In material science, derivatives of 3-(4-Methylphenyl)pyridine are explored for their utility in creating new polymers and coatings with specific thermal and mechanical properties. chemimpex.com

The following tables summarize some of the key data and research findings related to 3-(4-Methylphenyl)pyridine and its analogs.

Table 1: Physicochemical Properties of 3-(4-Methylphenyl)pyridine

| Property | Value | Source |

| CAS Number | 4423-09-0 | |

| Molecular Formula | C₁₂H₁₁N | |

| Molecular Weight | 169.22 g/mol | |

| Melting Point | 38-39 °C | |

| Boiling Point | 293.9 °C at 760 mmHg | |

| Density | 1.03 g/cm³ |

Table 2: Spectroscopic Data for a Structural Analog: 3-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)pyridine

| Spectroscopic Data | Values | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.80 (s, 2H), 7.99 (s, 1H), 7.54 (d, J = 8.1 Hz, 2H), 7.32 (d, J = 7.9 Hz, 2H), 6.80 (s, 2H), 3.95 (s, 6H), 3.91 (s, 3H), 2.43 (s, 3H) | chemsrc.com |

| ¹³C NMR (125 MHz, CDCl₃) | δ 153.78 (2C), 146.57, 146.34, 138.39, 138.33 (2C), 134.70, 133.59, 132.78 (2C), 129.87 (2C), 127.10 (2C), 104.61 (2C), 60.98, 56.31 (2C), 21.17 | chemsrc.com |

| HRMS (M+H)⁺ | Calculated: 336.1600, Found: 336.1597 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZNURGIXXKBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399706 | |

| Record name | 3-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4423-09-0 | |

| Record name | 3-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 3 4 Methylphenyl Pyridine and Its Derivatives

Direct Carbon-Carbon Coupling Approaches to Arylpyridines

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. These methods allow for the direct arylation of pyridine (B92270) scaffolds, offering a convergent and efficient route to the target compounds.

Suzuki-Miyaura Cross-Coupling Reactions in the Synthesis of 3-(4-Methylphenyl)pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a premier method for constructing biaryl compounds. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of 3-(4-Methylphenyl)pyridine, this typically involves the reaction between a 3-halopyridine (such as 3-bromopyridine) and 4-methylphenylboronic acid.

The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent system. Various palladium sources, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. researchgate.netmdpi.comclaremont.edu The selection of a suitable base, like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), is crucial for the activation of the boronic acid. mdpi.comacs.org

Detailed research has optimized conditions for the coupling of various pyridine derivatives, providing a template for the synthesis of 3-(4-Methylphenyl)pyridine.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 3-Bromoquinoline | Pyridylboronic acids | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 95 | 50-77 | acs.org |

| Aryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ / Ligand 1 | KF | Dioxane | 100 | 74-82 | nih.gov |

Other Palladium-Catalyzed Cross-Coupling Methods for Arylpyridine Scaffolds

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling methods provide alternative pathways for the synthesis of arylpyridines. These reactions utilize different organometallic reagents but share similar mechanistic features.

Negishi Coupling : This reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of a 3-pyridylzinc halide with 4-iodotoluene, catalyzed by a palladium complex, would yield 3-(4-Methylphenyl)pyridine. Microwave irradiation has been shown to accelerate Negishi couplings, affording biaryls in high yields within minutes. mdpi.com

Stille Coupling : Stille coupling utilizes organotin compounds. Although effective, the toxicity of organotin reagents and byproducts has led to a preference for other methods like Suzuki coupling. libretexts.org

Heck Coupling : The Heck reaction involves the coupling of an aryl halide with an alkene. While not a direct route to 3-(4-Methylphenyl)pyridine, it is a powerful tool for the vinylation of pyridines, which can then be further modified.

Coupling with Organoindium Compounds : A novel approach involves the palladium-catalyzed cross-coupling of organoindium compounds with aryl triflates or iodides. A key advantage is the efficient transfer of all three organic groups attached to the indium metal, which improves atom economy. acs.org

Mechanistic Elucidation of Catalytic Cross-Coupling Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (e.g., 3-bromopyridine) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate, which is often the rate-determining step in the cycle. libretexts.orgchemrxiv.org

Transmetalation : In this key step, the organic group from the organoboron species (the 4-methylphenyl group) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. chemrxiv.org Mechanistic studies on bromopyridines have provided experimental evidence for the formation of key intermediates in this step. researchgate.net

Reductive Elimination : The final step is the reductive elimination of the two organic groups (the pyridine and 4-methylphenyl moieties) from the palladium(II) complex. This forms the new carbon-carbon bond of the final product, 3-(4-Methylphenyl)pyridine, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

This well-established mechanism provides a framework for understanding reaction outcomes and developing more efficient catalyst systems. chemrxiv.org

Cyclocondensation and Annulation Strategies for Pyridine Ring Formation

An alternative to modifying a pre-existing pyridine is to construct the heterocyclic ring from acyclic precursors. These methods, known as cyclocondensation or annulation strategies, allow for the synthesis of highly substituted pyridines by systematically assembling the ring system.

Hantzsch Condensation Reactions for Dihydropyridine (B1217469) Systems and Subsequent Aromatization

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs). organic-chemistry.orgthermofisher.com The standard procedure involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonia source. nih.gov To synthesize a precursor for a 3-(4-Methylphenyl)pyridine derivative, 4-methylbenzaldehyde (B123495) would be used as the aldehyde component.

The mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. organic-chemistry.org A subsequent conjugate addition followed by cyclization and dehydration yields the 1,4-dihydropyridine (B1200194) ring. chemtube3d.com

The resulting 1,4-DHP is not aromatic. A subsequent oxidation step is required to aromatize the ring to the corresponding pyridine derivative. thermofisher.com A variety of oxidizing agents can be used for this dehydrogenation process. nih.gov The nature of the substituent at the 4-position of the dihydropyridine ring influences the outcome of the oxidation; heterocycles with an aryl group, such as a 4-methylphenyl group, typically undergo dehydrogenation to furnish the stable pyridine ring. nih.gov

Microwave-Assisted Synthetic Approaches to Pyridine Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This technology has been successfully applied to various strategies for pyridine synthesis.

Microwave irradiation can significantly enhance the efficiency of Hantzsch dihydropyridine synthesis, with some reactions being completed in minutes rather than hours. nih.govresearchgate.net It has also been applied to the synthesis of other complex pyridine derivatives, such as pyrazolo[3,4-b]pyridines, through multi-component reactions. researchgate.net

Furthermore, microwave heating is highly effective for palladium-catalyzed cross-coupling reactions. mdpi.com One study reported the synthesis of 2-methyl-4-(4-methylphenyl)-6-phenyl pyridine-3-carbonitrile (B1148548), a derivative of the target compound, via a microwave-assisted cycloaddition. jocpr.com The reaction conditions and outcomes are summarized below.

Table 2: Microwave-Assisted Synthesis of a 3-(4-Methylphenyl)pyridine Derivative jocpr.com

| Reactant 1 | Reactant 2 | Other Reagents | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|

The strong absorption of microwave energy by polar reagents and solvents, or by supports like carbon, leads to rapid and uniform heating, which is responsible for the observed rate enhancements. mdpi.com This makes microwave-assisted synthesis an environmentally benign and efficient approach for preparing 3-(4-Methylphenyl)pyridine and its derivatives.

Green Chemistry Principles in 3-(4-Methylphenyl)pyridine Synthesis Utilizing Ionic Liquids

The application of green chemistry principles in organic synthesis has spurred the exploration of more sustainable methods for creating complex molecules. While specific research on the direct synthesis of 3-(4-Methylphenyl)pyridine using ionic liquids is not extensively documented in the provided search results, the broader context of green chemistry in pyridine synthesis points towards promising avenues. Methodologies such as microwave-assisted synthesis, often in conjunction with ionic liquids, represent a significant step towards more environmentally friendly chemical processes. nih.govbiotechjournal.in

Ionic liquids, with their low vapor pressure and potential for recyclability, are considered green solvents and catalysts. biotechjournal.in Their use in microwave-assisted organic synthesis has been shown to offer advantages like faster reaction times and increased efficiency. nih.govnih.gov For instance, pyridinium-based ionic liquids have been successfully synthesized and utilized as co-solvents, demonstrating their stability and effectiveness in chemical transformations. nih.gov While a direct application to 3-(4-Methylphenyl)pyridine synthesis is not detailed, the synthesis of pyrimidine derivatives in ionic liquids under microwave irradiation highlights the potential of this combined approach for heterocyclic compound synthesis. nih.gov

A notable example of a green synthetic approach towards a derivative of 3-(4-Methylphenyl)pyridine is the one-pot, four-component reaction to produce 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate. This reaction, which can be conducted under microwave irradiation, exemplifies a green methodology through its efficiency and reduced waste generation. nih.gov

Derivatization and Functionalization of the 3-(4-Methylphenyl)pyridine Core

The modification of the 3-(4-Methylphenyl)pyridine scaffold is crucial for developing new derivatives with tailored properties. This involves the selective functionalization of both the pyridine ring and the appended phenyl substituent.

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring

The pyridine ring in 3-(4-Methylphenyl)pyridine exhibits distinct reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, electrophilic substitution can be achieved. Halogenation and nitration are key electrophilic substitution reactions.

Halogenation: The direct halogenation of pyridines at the 3-position can be challenging and often requires harsh conditions. nih.govchemrxiv.org However, innovative methods involving the formation of Zincke imine intermediates allow for highly regioselective 3-halogenation of pyridines under mild conditions. nih.govchemrxiv.org Another strategy involves the use of designed phosphine (B1218219) reagents to introduce a halogen at the 4-position via a phosphonium salt intermediate. nih.gov

Nitration: The nitration of pyridines typically requires strong acidic conditions. ntnu.norsc.org For instance, 3-methylpyridine-1-oxide can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org The reaction of pyridines with dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite can also yield 3-nitropyridines. ntnu.norsc.org

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions.

Amination: While specific examples for 3-(4-Methylphenyl)pyridine are not provided, N-aminopyridinium salts are known to be effective precursors for the synthesis of secondary amines, showcasing a method for introducing nitrogen-based nucleophiles. researchgate.net Electrophilic amination has also been demonstrated with hypervalent iodine(III) reagents reacting with sulfenate salts to form sulfonamides. beilstein-journals.org

Regioselective Modification of the Phenyl Substituent

The 4-methylphenyl (p-tolyl) group attached to the pyridine ring offers another site for functionalization. The methyl group and the aromatic ring of the tolyl substituent can undergo various chemical transformations.

Oxidation of the Methyl Group: While not specifically detailed for 3-(4-Methylphenyl)pyridine, the methyl group of a tolyl substituent is generally susceptible to oxidation to afford a carboxylic acid or an aldehyde, providing a handle for further derivatization.

Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the tolyl group can undergo electrophilic substitution reactions. The methyl group is an ortho-, para-directing group, which would direct incoming electrophiles to the positions ortho and para to the methyl group.

Halogenation of the Phenyl Ring: Selective halogenation of the phenyl ring can be achieved, although specific conditions for the 3-(4-Methylphenyl)pyridine substrate were not found in the search results.

Multi-Component Reactions for the Construction of Complex Pyridine Architectures

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by reducing waste and improving atom economy. researchgate.net

A notable example is the one-pot, four-component synthesis of a complex derivative of 3-(4-Methylphenyl)pyridine, namely 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate . This reaction can be carried out using either conventional heating or microwave irradiation, with the latter providing better yields and shorter reaction times. nih.gov This MCR demonstrates a powerful strategy for rapidly building molecular complexity around the 3-(4-Methylphenyl)pyridine core.

The synthesis of various pyridine and quinoline derivatives through three-component reactions further underscores the utility of MCRs in generating diverse heterocyclic structures. nih.govsamipubco.com For instance, the synthesis of polysubstituted pyridines has been achieved through the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. nih.gov

Advanced Studies in Reactivity and Reaction Mechanisms of 3 4 Methylphenyl Pyridine

Mechanistic Elucidation of Synthetic Pathways

The synthesis of 3-(4-methylphenyl)pyridine and its derivatives often involves transition-metal-catalyzed cross-coupling reactions. A common and widely employed method is the Suzuki-Miyaura coupling, which typically involves the reaction of a pyridine-based halide or boronic acid with a corresponding arylboronic acid or halide in the presence of a palladium catalyst and a base. For instance, 3-bromopyridine (B30812) can be coupled with 4-tolylboronic acid to yield 3-(4-methylphenyl)pyridine. chemsrc.com

Kinetic Investigations of Catalytic Reactions Involving Pyridine (B92270) Derivatives

Kinetic studies of catalytic reactions involving pyridine derivatives provide valuable insights into reaction mechanisms, including the identification of rate-determining steps and the influence of various parameters on reaction rates. While specific kinetic data for the synthesis of 3-(4-methylphenyl)pyridine is not extensively detailed in the provided search results, general principles from related systems can be applied.

For instance, studies on the pyridinolysis of thionocarbonates reveal that the reaction mechanism can proceed through a tetrahedral intermediate. acs.org The rates of these reactions are influenced by the electronic properties of the substituents on both the pyridine and the phenyl rings. acs.org In the context of synthesizing 3-(4-methylphenyl)pyridine via Suzuki coupling, kinetic investigations would likely focus on the rates of oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The electronic nature of the tolyl group (electron-donating) and the position of substitution on the pyridine ring would be expected to influence the kinetics of these elementary steps.

Furthermore, studies on ruthenium-catalyzed transfer hydrogenation of ketones using pyridine-derived aldimine ligands have shown that the reaction kinetics can be sensitive to temperature, with Arrhenius plots revealing activation barriers. researchgate.net Such studies highlight the importance of temperature control in optimizing catalytic processes involving pyridine derivatives.

Role of Catalysts and Reaction Conditions in Product Selectivity and Yield

The choice of catalyst and reaction conditions plays a pivotal role in determining the product selectivity and yield in the synthesis of substituted pyridines like 3-(4-methylphenyl)pyridine.

Catalyst Selection:

Palladium and Rhodium Catalysts: These are commonly used for cross-coupling reactions. For example, rhodium(I) catalysts have been employed in the dearomatization/hydrogenation of benzaldehydes with piperidine (B6355638) derivatives, highlighting their utility in modifying pyridine-related structures.

Cobalt Catalysts: Cobalt-catalyzed multicomponent reactions have been used to synthesize β-acetamido carbonyl compounds, demonstrating the versatility of transition metals beyond palladium in constructing complex molecules. researchgate.net

Ruthenium Catalysts: Ruthenium-cymene complexes with pyridine-derived ligands have been shown to be effective pre-catalysts in transfer hydrogenation reactions. researchgate.net

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like THF are often used to enhance yield by stabilizing reaction intermediates.

Temperature: Controlling the reaction temperature is crucial for balancing the reaction rate and minimizing the formation of side-products. For instance, some reactions are conducted at elevated temperatures (60–80°C) to achieve optimal results.

Catalyst Loading: The amount of catalyst used can affect the efficiency of the reaction. Studies have shown that even small catalyst loadings (e.g., 0.3 mol%) can be effective in certain transformations. researchgate.net

The synthesis of 2,4,6-triaryl pyridine derivatives has been achieved through a transition-metal-free one-pot method, showcasing an alternative to traditional catalyzed reactions. acs.org This approach often relies on Claisen-Schmidt condensation followed by Michael addition. acs.org

| Catalyst System | Reaction Type | Key Conditions | Impact on Yield/Selectivity |

| Palladium(0) | Suzuki-Miyaura Coupling | Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | High yields for biaryl coupling. |

| Rhodium(I) | Dearomatization/Hydrogenation | Polar aprotic solvents (e.g., THF), 60-80°C | Enhanced yield and regioselectivity. |

| Trifluoroacetic Acid (TFA) | Modified Dakin-West Reaction | Low catalyst loading (0.3 mol%), 28-35°C | High yields (up to 95%) for β-acetamido ketones. researchgate.net |

| Ruthenium-cymene complexes | Transfer Hydrogenation | Temperature variation | Rate constant and activation barrier are temperature-dependent. researchgate.net |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of 3-(4-methylphenyl)pyridine is a key center of reactivity, influencing its basicity, nucleophilicity, and ability to coordinate with metal ions.

Protonation Studies and Electrochemical Behavior of Pyridine-Based Compounds

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and susceptible to protonation. Protonation studies of pyridine derivatives are crucial for understanding their acid-base properties and behavior in biological systems.

Studies on piperidine and piperazine (B1678402) derivatives have shown that protonation can be investigated using techniques like potentiometric titration and NMR spectroscopy. nih.gov The pKa values, which quantify the basicity, are influenced by the substituents on the ring. For example, replacing a piperidine ring with a piperazine ring can drastically affect the acid-base properties of the molecule. nih.gov The protonation of the pyridine nitrogen in meso-tetra(pyridyl)porphyrins has been studied using UV-vis spectroscopy, revealing shifts in the absorption bands upon protonation. researchgate.net

The electrochemical behavior of pyridine-based compounds is also of significant interest. The reduction and oxidation potentials of these compounds can be determined using techniques like cyclic voltammetry. The electrochemical properties of ruthenium(II) and osmium(II) complexes containing terpyridyl-imidazole ligands have been investigated, showing that the redox behavior is influenced by the metal center and the ligand structure. nih.gov Similarly, the electrochemical properties of cyclometalated iridium(III) diimine complexes have been studied, with the emission properties being related to metal-to-ligand charge-transfer states. nih.gov The HOMO and LUMO energy levels of triazabenzo[a]pyrenes, which contain pyridine rings, have been shown to be affected by the position of the nitrogen atoms, influencing their electron-accepting properties. nii.ac.jp

| Compound/System | Technique | Key Findings |

| Triazabenzo[a]pyrenes | Cyclic Voltammetry, DFT | LUMO energy levels: -2.22 to -2.32 eV; HOMO energy levels: -5.27 to -5.52 eV. nii.ac.jp |

| Ruthenium(II) and Osmium(II) terpyridyl-imidazole complexes | Cyclic Voltammetry | Reversible to quasi-reversible one-electron redox processes observed. nih.gov |

| Iridium(III) diimine complexes | Cyclic Voltammetry | Oxidation potentials are influenced by the nature of the cyclometalating and diimine ligands. nih.gov |

Lewis Basic Properties and Intermolecular Interactions

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base, donating electron density to Lewis acids, including metal ions. This property is fundamental to the coordination chemistry of pyridine and its derivatives. 3-(4-Methylphenyl)pyridine can form coordination complexes with various transition metals. The coordination of the pyridine nitrogen to a metal center is a key feature in many catalytic systems.

The crystal structure of related compounds, such as N-(4-Methylphenyl)-3-nitropyridin-2-amine, reveals various intermolecular interactions, including C-H···O and C-H···π interactions, as well as π-π stacking. nih.gov These non-covalent interactions play a crucial role in determining the crystal packing and can influence the physical properties of the solid state. In the case of 3-(4-methylphenyl)pyridine, the aromatic rings (both pyridine and tolyl) can participate in π-π stacking interactions, while C-H···π interactions involving the methyl group and the aromatic rings are also possible.

Control of Regioselectivity and Stereoselectivity in Pyridine Derivatization

Controlling the position of new substituents (regioselectivity) and their spatial orientation (stereoselectivity) during the derivatization of the pyridine ring is a significant challenge in synthetic chemistry.

Regioselectivity: The inherent electronic properties of the pyridine ring direct incoming electrophiles and nucleophiles to specific positions. However, achieving high regioselectivity in the derivatization of substituted pyridines can be complex. The presence of the 4-methylphenyl group at the 3-position of the pyridine ring in 3-(4-methylphenyl)pyridine will influence the regioselectivity of further substitution reactions.

Recent studies have explored the generation of 3,4-pyridyne intermediates for the regioselective difunctionalization of pyridines. nih.gov This method allows for the introduction of substituents at the 3- and 4-positions with high control. The regioselectivity of nucleophilic addition to pyridyne intermediates can be influenced by substituents at the 2-position. nih.gov While substitution at the 3-position of pyridine can sometimes lead to a loss of regioselectivity in certain reactions, strategic approaches can overcome this. acs.org

Stereoselectivity: Achieving stereoselectivity is crucial when creating chiral molecules from pyridine derivatives. Asymmetric hydrogenation of pyridinium (B92312) salts using chiral iridium(I) catalysts has been shown to produce chiral piperidines with high enantioselectivity. mdpi.com The stereochemical outcome is often controlled by the chiral ligand coordinated to the metal catalyst.

Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in controlling stereoselectivity in organocatalysis. acs.org Chiral phosphoric acids, for example, can create a specific chiral environment that directs the approach of reactants, leading to high enantioselectivity. acs.org In the context of derivatizing 3-(4-methylphenyl)pyridine, the introduction of a chiral center would require the use of chiral catalysts or reagents that can effectively differentiate between the two faces of the reacting molecule.

Coordination Chemistry and Ligand Applications of 3 4 Methylphenyl Pyridine

Design and Synthesis of Metal Complexes Incorporating 3-(4-Methylphenyl)pyridine as a Ligand

The synthesis of metal complexes utilizing 3-(4-Methylphenyl)pyridine as a ligand typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The pyridine (B92270) nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center, which acts as a Lewis acid. The design of these complexes often targets specific coordination geometries and electronic properties, which are influenced by the choice of metal, the metal-to-ligand ratio, and the reaction conditions.

For instance, half-sandwich rhodium and iridium complexes have been synthesized by reacting 3-(4-Methylphenyl)pyridine derivatives with the respective metal-chloride dimers, such as [(η⁵-C₅Me₅)RhCl₂]₂ or [(η⁵-C₅Me₅)IrCl₂]₂. acs.org These reactions typically proceed under an inert atmosphere to prevent oxidation and yield cyclometalated products where the ligand coordinates to the metal center through both the pyridine nitrogen and a carbon atom from the phenyl ring, forming a stable chelate structure. acs.org Similarly, gold(III) complexes with 2-arylpyridines, including 2-(4-methylphenyl)pyridine, are well-documented, highlighting the versatility of arylpyridine ligands in forming organometallic compounds. encyclopedia.pub

Structural Characterization of Coordination Compounds

The definitive structures and bonding characteristics of metal complexes containing 3-(4-Methylphenyl)pyridine are established through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallographic Analysis of Metal-Pyridine Complexes

Studies on related complexes, such as those with 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine, have demonstrated the utility of this method. mmu.ac.uk In the solid state, crystal structures of nickel(II) and zinc(II) complexes with this ligand revealed a trans–trans–trans isomer arrangement. soton.ac.uk For example, the structure of [Ni(L)₂Cl₂], where L is a related methylphenyl-pyridine ligand, shows the coordination environment around the Ni center with two ligands and two chlorides. mmu.ac.uk The coordination geometry in such complexes is often a distorted tetrahedron or square planar, depending on the metal and co-ligands. soton.ac.ukresearchgate.net Gold(III) complexes with 2-arylpyridines, including the 2-(4-methylphenyl)pyridine analogue, predominantly exhibit a square-planar geometry. encyclopedia.pub

Table 1: Selected Crystallographic Data for a Related Nickel(II) Complex [Ni(L)₂Cl₂] (Note: Data is for a complex containing the 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine ligand, presented here as an illustrative example of structural analysis in this class of compounds.) mmu.ac.uk

| Parameter | Bond Length (Å) / Angle (°) |

| Ni-Cl(1) | 2.2619(5) |

| Ni-N(1) | 2.0621(14) |

| Ni-N(3) | 2.1009(14) |

| N(1)-Ni-N(3) | 78.33(5) |

| N(1)-Ni-Cl(1) | 90.69(4) |

| N(3)-Ni-Cl(1) | 91.50(4) |

| Cl(1)-Ni-Cl(1A) | 180.0 |

Data sourced from a study on dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})metal(II) complexes. mmu.ac.uk

Spectroscopic Signatures in Complex Formation

Spectroscopic techniques provide essential information about the coordination of 3-(4-Methylphenyl)pyridine to a metal center.

Infrared (IR) Spectroscopy : The coordination of the pyridine nitrogen to a metal ion typically results in a shift of the C=N stretching vibration bands to higher frequencies compared to the free ligand. This shift is a diagnostic indicator of complex formation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the signals corresponding to the protons on the pyridine ring, particularly those alpha to the nitrogen atom, often experience a downfield shift upon coordination to a metal. This is due to the deshielding effect caused by the donation of electron density from the nitrogen to the metal center. mdpi.com Similar effects are observed in ¹³C NMR. For diamagnetic complexes, NMR provides detailed information about the ligand environment in solution. nih.gov

Catalytic Applications of Metal-3-(4-Methylphenyl)pyridine Complexes

The tailored electronic and steric properties of metal complexes bearing 3-(4-Methylphenyl)pyridine and its isomers make them candidates for various catalytic applications.

Catalysis in Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. While research specifically detailing the use of 3-(4-Methylphenyl)pyridine as a primary ligand in these catalysts is not extensively documented, the principles are well-established with analogous systems. PEPPSI-type palladium(II) complexes containing 3-chloropyridine (B48278) and a triazolylidene ligand have shown activity in Suzuki-Miyaura reactions for both aryl bromides and chlorides. researchgate.net

Table 2: Representative Conditions for a Pd-Catalyzed Cross-Coupling Reaction (Note: This table represents general conditions for Buchwald-Hartwig amination using related Pd-NHC precatalysts, illustrating typical parameters.) rsc.org

| Parameter | Condition |

| Catalyst | [Pd(NHC)(η³-R-allyl)Cl] |

| Catalyst Loading | 1 mol% |

| Base | KOtBu |

| Solvent | Dimethoxyethane (DME) |

| Temperature | Room Temperature |

| Reactants | Aryl chloride, Amine |

Investigations into Oxygen Atom Transfer Catalysis

Metal complexes, particularly those of iron, are known to catalyze oxygen atom transfer (OAT) reactions, which are fundamental in both biological and synthetic chemistry. nih.gov These reactions involve the transfer of an oxygen atom from an oxidant (e.g., a peroxide or iodosylbenzene) to a substrate, such as a sulfide (B99878) or an alkane. researchgate.netunipd.it

Research in this area often focuses on nonheme iron(IV)-oxo intermediates, which are potent oxidizing species. nih.gov The ligand environment around the iron center is crucial in tuning the reactivity and stability of these intermediates. Studies on iron complexes with pentadentate ligands based on the N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) framework show that replacing pyridyl arms with other moieties alters the ligand field strength and the reactivity of the resulting iron(IV)-oxo species. nih.govresearchgate.net For instance, replacing pyridyl groups with (N-methyl)benzimidazolyl moieties can weaken the ligand field and enhance the complex's reactivity in OAT reactions. researchgate.net Similarly, complexes with quinoline-substituted ligands have been studied for their ability to perform OAT, oxidizing thioanisole (B89551) to its sulfoxide. semanticscholar.org While direct studies on 3-(4-Methylphenyl)pyridine complexes for OAT are limited, the principles derived from these related systems suggest that its electronic and steric profile could be used to modulate the properties of a metal-based OAT catalyst.

Supramolecular Assembly and Host-Guest Chemistry Involving Pyridine Moieties

Hydrogen Bonding Networks in Pyridine Derivatives

Hydrogen bonds are a predominant force in the crystal engineering of pyridine-containing compounds, directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The pyridine nitrogen is a common hydrogen bond acceptor site.

In derivatives of 3-(4-methylphenyl)pyridine, various hydrogen bonding motifs have been observed. For instance, in the structure of 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, molecules form inversion dimers through pairs of N—H⋯Nnitrile hydrogen bonds, creating a distinct R22(12) ring motif. nih.gov These dimers are further connected into a larger framework through other interactions. nih.gov Similarly, C—H⋯O and C—H⋯N interactions are significant in assembling related structures. In the crystal structure of 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one, C—H⋯O interactions are responsible for linking molecules into infinite chains. researchgate.net

The interplay of different types of hydrogen bonds can lead to complex supramolecular architectures. For example, in a copper(II) complex containing N-(4-methylphenyl)pyridine-3-carboxamide, a derivative of 3-(4-methylphenyl)pyridine, hydrogen bonds and π–π interactions collectively generate a two-dimensional supramolecular network. researchgate.net In more complex systems, such as a lysine-specific demethylase 1 (LSD1) inhibitor bearing a 2-(p-tolyl)pyridin-3-yl moiety, hydrogen bonding plays a critical role in the host-guest interaction. The cyano group of the inhibitor forms a crucial hydrogen bond with the side chain of Lys661 within the enzyme's catalytic center, while the piperidine (B6355638) ring of the inhibitor interacts with Asp555 and Asn540. mdpi.com This illustrates the importance of hydrogen bonding in the specific binding of pyridine derivatives to biological macromolecules.

The table below summarizes representative hydrogen bonding interactions in compounds containing the p-tolyl-pyridine motif.

| Compound/Complex | Hydrogen Bond Type | Interaction Details | Resulting Supramolecular Structure |

| 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | N—H⋯Nnitrile | Forms inversion dimers with an R22(12) ring motif. | Three-dimensional framework |

| 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one | C—H⋯O | Links molecules into infinite chains along the c-axis. | One-dimensional chains |

| Tetra-μ-acetato-bis{[N-(4-methylphenyl)pyridine-3-carboxamide]copper(II)} | N/A | Hydrogen bonds in conjunction with π-π interactions. | Two-dimensional network |

| LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | N—H⋯N, N—H⋯O | Cyano group H-bonds with Lys661; piperidine ring interacts with Asp555 and Asn540. | Host-guest complex |

| (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone | C—H⋯O | Intermolecular hydrogen bonding contributes to the crystal structure. | N/A |

Pi-Stacking Interactions and Crystal Engineering

Pi-stacking (π-π) interactions are another critical non-covalent force in the supramolecular assembly of aromatic compounds like 3-(4-Methylphenyl)pyridine. libretexts.org These interactions occur between the electron-rich π-systems of aromatic rings and are fundamental to the construction of layered or columnar structures in the solid state. The presence of both a pyridine and a phenyl ring in 3-(4-Methylphenyl)pyridine provides ample opportunity for such interactions.

Crystal engineering studies of related compounds reveal the significance of π-π stacking. In the structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, inversion dimers are formed through π–π stacking interactions between the phenylethenyl rings, with a centroid–centroid separation of 3.5857 Å. researchgate.net In the case of 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the dimers formed by hydrogen bonds are further linked by slipped parallel π–π stacking interactions between pyridine rings (centroid–centroid distance of 3.7211 Å) and C—H⋯π interactions, contributing to a robust three-dimensional framework. nih.gov

The interplay between hydrogen bonding and π-stacking is a common theme. In a series of Zn(II) complexes with pyridine-based ligands, including one with a 4′-(4-methylphenyl) moiety, π⋯π stacking between the aromatic rings of the ligands, in combination with hydrogen bonds, supports the formation of 3D supramolecular networks. ub.edu This demonstrates how multiple weak interactions can be harnessed in crystal engineering to create complex and stable architectures. The planar structure of molecules like 2-(pyridin-3-yl)-1-(p-tolyl)ethanone (B1603101) is noted to be conducive to π-π stacking interactions, a key feature in their solid-state arrangement. vulcanchem.com

The table below provides examples of π-stacking interactions observed in crystal structures containing the p-tolyl-pyridine framework.

| Compound/Complex | Interacting Rings | Type of Interaction | Geometric Parameters (e.g., Centroid-Centroid Distance) |

| 3-(4-Methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | Phenylethenyl rings | π–π stacking | 3.5857 Å |

| 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Pyridine rings | Slipped parallel π–π stacking | 3.7211 Å |

| Zn(II) complex with 4′-(4-methylphenyl)-2,2′:6′,2″-terpyridine | Aromatic rings of dPy ligands | π⋯π stacking | N/A |

| 2-(pyridin-3-yl)-1-(p-tolyl)ethanone | Pyridine and p-tolyl rings | π-π stacking | N/A |

Biological and Biomedical Research Investigations of 3 4 Methylphenyl Pyridine Analogs

Medicinal Chemistry Applications and Therapeutic Potential

The inherent chemical properties of the pyridine (B92270) ring, such as its basicity and ability to form hydrogen bonds, make it a privileged scaffold in drug design. mdpi.comnih.gov The substitution of a 4-methylphenyl group at the 3-position, as seen in 3-(4-Methylphenyl)pyridine, further modulates the molecule's electronic and steric properties, influencing its biological activity.

Role as Versatile Building Blocks for Pharmaceutical Agents

Pyridine derivatives are crucial intermediates in the synthesis of a vast range of pharmaceutical compounds. mdpi.comnih.gov Their structural versatility allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for drug screening. The 3-(4-Methylphenyl)pyridine structure, for instance, can serve as a foundational element for developing more complex molecules with specific therapeutic targets. This adaptability has made pyridine-based compounds ubiquitous in the development of new drugs for numerous medical conditions. researchgate.net

The pyridine nucleus is a key component in many natural products, including vitamins and alkaloids, as well as in a multitude of synthetic drugs. mdpi.comopenaccessjournals.com Its presence often enhances the water solubility of pharmaceutical molecules, a critical factor for bioavailability. nih.gov The development of novel synthetic methods continues to expand the accessibility and diversity of functionalized pyridines, paving the way for the discovery of next-generation therapeutic agents with improved efficacy and reduced side effects. nih.gov

Exploration of Anti-Inflammatory Activities of Pyridine Derivatives

Inflammation is a key pathogenic component in numerous diseases, and the development of effective anti-inflammatory drugs remains a significant area of research. biointerfaceresearch.com Pyridine derivatives have shown considerable promise as anti-inflammatory agents. nih.govnih.gov For example, some pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.govresearchgate.net

In preclinical studies, various pyridine derivatives have been evaluated for their ability to reduce inflammation. For instance, in a carrageenan-induced paw edema model in rats, several newly synthesized pyridine compounds exhibited potent anti-inflammatory activity, with some showing efficacy comparable to or even exceeding that of the standard drug diclofenac. nih.gov Similarly, studies on thiazolo[4,5-b]pyridine (B1357651) derivatives revealed that certain modifications to the core structure led to a significant increase in anti-inflammatory effects compared to ibuprofen. biointerfaceresearch.com The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit enzymes like COX-2. dovepress.com

Research into Antibacterial and Antifungal Properties of Pyridine Scaffolds

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. nih.gov Pyridine and its derivatives have long been recognized for their antimicrobial properties and continue to be a focus of research in this area. mdpi.comrsc.org

Antibacterial Activity:

Numerous studies have demonstrated the antibacterial efficacy of pyridine derivatives against a range of both Gram-positive and Gram-negative bacteria. rsc.orgdovepress.com For instance, certain oxazolidinone-bearing pyridine derivatives have shown potent activity against problematic bacterial strains. dovepress.com The introduction of different substituents on the pyridine ring can significantly impact the antibacterial potency. nih.govdovepress.com Some N-amino-5-cyano-6-pyridone derivatives have exhibited promising antimicrobial properties, with some compounds showing low minimum inhibitory concentrations (MIC) against E. coli. researchgate.net Furthermore, pyridine-based compounds have been found to be effective against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity:

Pyridine derivatives also exhibit significant antifungal properties. chempanda.comopenaccessjournals.com They can disrupt fungal cell membranes, inhibit cell wall synthesis, or interfere with essential fungal enzymes. openaccessjournals.com For example, some amide-pyridine scaffolds have shown broad-spectrum antifungal activity, with low MIC values against drug-resistant pathogenic fungi. chempanda.com Hydrazone-containing triazolopyridine derivatives have demonstrated significant activity against various fungal strains like Stemphylium lycopersici and Botrytis cinerea. dovepress.com Additionally, novel pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase inhibitors, showing good in vivo antifungal activity against Botrytis cinerea. nih.gov

Studies on Anticancer and Cytotoxic Effects of Related Compounds

Cancer remains a leading cause of death worldwide, driving the continuous search for novel and more effective anticancer drugs. nih.govnih.gov Pyridine-containing compounds have emerged as a significant class of anticancer agents, with many derivatives demonstrating potent cytotoxic effects against various cancer cell lines. ekb.egsemanticscholar.orgbohrium.com

The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell growth and survival. nih.gov For instance, some imidazo[1,2-a]pyridine (B132010) compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. waocp.org Studies on pyrano[3,2-c]pyridine derivatives have also demonstrated their ability to inhibit the proliferation of breast cancer cells in a dose- and time-dependent manner. semanticscholar.org

Research has explored the cytotoxic effects of various pyridine-based stilbenes, with some compounds showing potent antiproliferative activity against chronic myeloid leukemia cells while exhibiting selectivity towards non-tumoral cells. nih.gov Thieno[2,3-b]pyridine derivatives have also been investigated for their cytotoxic properties, with some showing significant effects against different cancer cell lines. ut.ac.ir The development of pyridine derivatives as anticancer agents is an active area of research, with ongoing efforts to synthesize and evaluate new compounds with improved potency and selectivity. chemijournal.com

Antiviral Research, Including Anti-HIV Activity

The pyridine scaffold is also a key structural motif in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govconsensus.app Pyridine derivatives can inhibit viral replication through various mechanisms, such as inhibiting key viral enzymes like reverse transcriptase. nih.govnih.govoup.com

Pyridine N-oxide derivatives represent a notable class of anti-HIV compounds. nih.govoup.com Some of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically targeting HIV-1. nih.govoup.com Others exhibit a broader spectrum of activity, inhibiting both HIV-1 and HIV-2, and may act at different stages of the viral replication cycle, such as post-integration. nih.govnih.gov

Research has also explored the potential of pyridine derivatives against other viruses, including the hepatitis C virus (HCV) and various coronaviruses. consensus.appnih.gov The versatility of the pyridine scaffold allows for the design of compounds that can target specific viral proteins, making it a valuable platform for the development of new antiviral therapies. consensus.appnih.gov

Enzyme Inhibition Studies (e.g., Proteasome, Carbonic Anhydrase, Alkaline Phosphatase)

The ability of pyridine derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic effects.

Proteasome Inhibition: Some studies on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives have suggested that their mode of action involves the inhibition of the proteasome pathway, indicating their potential as enzyme inhibitors. mdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.comtandfonline.comrsc.org Pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, with some compounds showing potent inhibitory activity, particularly against the cancer-associated isoforms hCA IX and hCA XII. mdpi.comrsc.orgmdpi.com The binding of these sulfonamide-based inhibitors to the zinc ion in the active site of the enzyme disrupts its catalytic activity. mdpi.com

Alkaline Phosphatase Inhibition: Alkaline phosphatase (AP) is another enzyme that has been targeted by pyridine derivatives. mdpi.comrsc.org Dihydropyridine (B1217469) and pyridine analogs have been investigated for their inhibitory potency against human tissue nonspecific alkaline phosphatase (h-TNAP). mdpi.com Several of these compounds have demonstrated excellent enzyme inhibition, with IC50 values significantly lower than that of the standard inhibitor, levamisole. mdpi.comresearchgate.net The structure-activity relationship studies have revealed that specific substituents on the pyridine ring play a crucial role in enhancing the inhibitory potential. mdpi.com

Cardiovascular Research Focusing on Calcium Channel Modulation

Investigations into the cardiovascular effects of pyridine-based compounds have revealed their potential as modulators of calcium channels. Certain 1,4-dihydropyridine (B1200194) derivatives are recognized for their ability to influence calcium channel activity, which is crucial for regulating cardiovascular function. acs.org Pyridine-derived compounds are explored for their therapeutic potential in managing conditions like hypertension by acting on L-type calcium channels in cardiac and vascular smooth muscle tissues. frontiersin.org

One area of research has focused on the synthesis and biological evaluation of various alkyl and 2-phenethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(3- or 6-substituted-2-pyridyl)-5-pyridinecarboxylates. acs.org These compounds, which feature a substituted 2-pyridyl moiety, are considered novel 1,4-dihydropyridine calcium channel modulators. acs.org The structural variations within this series of compounds allow for a detailed examination of their structure-activity relationships concerning calcium channel modulation. acs.org This line of inquiry aims to develop new therapeutic agents for conditions such as congestive heart failure. acs.org

While direct studies on 3-(4-Methylphenyl)pyridine itself in this context are not specified, the broader research into pyridine derivatives provides a foundation for understanding how such compounds might interact with calcium channels. For instance, the orientation of the pyridine ring and the nature of its substituents are critical in determining the compound's activity as either a calcium channel agonist or antagonist.

Table 1: Research on Pyridine Derivatives in Cardiovascular Calcium Channel Modulation

| Compound Class | Research Focus | Potential Application |

|---|---|---|

| 1,4-Dihydropyridine derivatives | Calcium channel modulation | Antihypertensive agents frontiersin.org |

| 3- or 6-substituted-2-pyridyl derivatives | Structure-activity relationships for calcium channel modulation acs.org | Treatment of congestive heart failure acs.org |

| Pyridine-derived compounds | Inhibition of calcium influx in cardiac and vascular smooth muscle frontiersin.org | Management of hypertension frontiersin.org |

Agrochemical Research and Development Utilizing Pyridine Derivatives

Pyridine and its derivatives are fundamental in the agrochemical industry, serving as key components in the synthesis of various pesticides, including insecticides and herbicides. datahorizzonresearch.comresearchnester.com The inclusion of a pyridine ring in the chemical structure of these agents often leads to high efficiency and low toxicity, making them a significant area of focus for developing new crop protection solutions. agropages.com

Research has demonstrated the potential of pyridine derivatives as effective insecticides. acs.orgresearchgate.net A study on a series of novel pyridine derivatives, designed as neonicotinoid analogues, evaluated their bioefficacy against the cowpea aphid (Aphis craccivora). acs.orgnih.gov The results indicated that the insecticidal activity of these compounds varied from weak to strong, with some exhibiting efficacy comparable to the commercial insecticide acetamiprid (B1664982). acs.orgnih.gov

The bioefficacy was assessed by determining the lethal concentration required to kill 50% of the insect population (LC50). For instance, after 48 hours of treatment, the LC50 values for the tested compounds against cowpea aphid nymphs ranged from 0.017 to 0.151 ppm. acs.orgnih.gov Notably, two compounds showed excellent insecticidal activities with LC50 values of 0.017 and 0.021 ppm, respectively, approaching the LC50 of acetamiprid (0.006 ppm). acs.orgnih.gov Against adult cowpea aphids, the LC50 values after 48 hours ranged from 0.103 to 1.172 ppm, with one compound having an LC50 of 0.103 ppm compared to acetamiprid's 0.023 ppm. acs.org

Another study investigated a series of pyridine derivatives against the same aphid species and found LC50 values against nymphs after 24 hours ranging from 0.133 to 0.372 mg/L, with the most potent compound having an LC50 of 0.133 mg/L compared to acetamiprid's 0.045 mg/L. growingscience.comresearchgate.net These findings underscore the potential of pyridine-based compounds in developing new and effective insecticides. growingscience.com

**Table 2: Insecticidal Bioefficacy of Pyridine Derivatives against *Aphis craccivora***

| Compound Type | Insect Stage | Exposure Time | LC50 Range | Reference Insecticide (LC50) |

|---|---|---|---|---|

| Neonicotinoid Analogues | Nymphs | 48 hours | 0.017 - 0.151 ppm acs.orgnih.gov | Acetamiprid (0.006 ppm) acs.orgnih.gov |

| Neonicotinoid Analogues | Adults | 48 hours | 0.103 - 1.172 ppm acs.org | Acetamiprid (0.023 ppm) acs.org |

| Pyridine Derivatives | Nymphs | 24 hours | 0.133 - 0.372 mg/L growingscience.comresearchgate.net | Acetamiprid (0.045 mg/L) growingscience.com |

Pyridine derivatives are crucial for enhancing the effectiveness of crop protection agents. globenewswire.com They are integral to the synthesis of herbicides, fungicides, and insecticides that improve crop yield and protect against pests and diseases. datahorizzonresearch.com The growing global demand for food necessitates the use of effective agrochemicals, and pyridine-based compounds are at the forefront of this effort. datahorizzonresearch.comresearchnester.com

The development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity, heavily relies on methylpyridine derivatives. agropages.com These advanced pesticides often incorporate fluorine-containing pyridine products. agropages.com The strategic inclusion of the pyridine ring in pesticide design can enhance the compound's activity and improve its environmental safety profile. agropages.comresearchgate.net Pyridine derivatives offer a way to address the challenge of pest and pathogen resistance to existing agrochemicals, thereby extending the lifespan and effectiveness of these crop protection tools. globenewswire.com

Structure-Activity Relationship (SAR) Studies for 3-(4-Methylphenyl)pyridine Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies involve systematically modifying the structure and observing the resulting changes in efficacy.

In the context of anticancer research, SAR studies on imidazo[4,5-b]pyridine derivatives have shown that the position and nature of substituents significantly impact cytotoxicity. For example, modifications to the "A" and "C" rings of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues were explored, while the thiazole (B1198619) "B" ring and carbonyl linker were initially kept constant. acs.org Subsequent investigations that modified the "B" ring and linker led to the discovery of even more potent compounds. acs.org

For instance, replacing the thiazole ring with other heterocycles like pyridine, furan, or thiophene (B33073) resulted in compounds with IC50 values in the nanomolar range against prostate cancer cells. acs.org However, introducing rings such as pyrimidine, reversed thiazole, or isoxazole (B147169) led to a significant loss of potency. acs.org

In the development of anti-Helicobacter pylori agents, SAR studies of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles revealed that larger and more lipophilic compounds, particularly those with substituents at the 4-position of the pyridine ring, generally exhibited lower minimum bactericidal concentration (MBC) values, indicating higher potency. acs.org

Systematic modifications are key to SAR studies. For a compound like 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, this would involve synthesizing analogs with different substituents (e.g., halogen, methoxy) on the 3'-methylphenyl ring and evaluating their biological activity. Computational methods like molecular docking can also be used to predict how these structural changes affect the binding of the compound to its biological target.

Computational and Theoretical Chemistry Studies on 3 4 Methylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(4-Methylphenyl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. ekb.eg These calculations provide a foundational understanding of the molecule's stability and preferred conformation, which is crucial for interpreting its chemical behavior. The optimized structure reveals the dihedral angle between the pyridine (B92270) and phenyl rings, which influences the extent of π-conjugation between the two aromatic systems.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. hakon-art.comwuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. wuxibiology.com For 3-(4-Methylphenyl)pyridine, the distribution of the HOMO and LUMO across the molecule identifies the regions most likely to be involved in electron transfer during chemical reactions. The HOMO is typically localized on the more electron-rich regions, while the LUMO is concentrated on the electron-deficient sites.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Pyridine Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

Note: These values are representative for a similar pyridine derivative and calculated using DFT. Actual values for 3-(4-Methylphenyl)pyridine may vary.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. acadpubl.eu This analysis transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. For 3-(4-Methylphenyl)pyridine, NBO analysis can quantify the intramolecular charge transfer (ICT) between the electron-donating methylphenyl group and the electron-accepting pyridine ring. nih.gov

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Pyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |

|---|---|---|

| π(Cphenyl-Cphenyl) | π*(Cpyridine-Npyridine) | 3.5 |

| LP(Npyridine) | σ*(Cpyridine-Cphenyl) | 1.8 |

| σ(Cmethyl-H) | π*(Cphenyl-Cphenyl) | 0.9 |

a E(2) represents the stabilization energy of hyperconjugative interactions. Data is illustrative for a similar molecular system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 3-(4-Methylphenyl)pyridine, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. This visual representation of charge distribution is instrumental in understanding intermolecular interactions and chemical reactivity.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed insights into the nature of intermolecular forces that govern the interactions of 3-(4-Methylphenyl)pyridine with other molecules, such as solvents or biological macromolecules. mdpi.com The primary intermolecular forces at play for this compound would include van der Waals interactions (specifically London dispersion forces) and potential π-π stacking between the aromatic rings. youtube.com

MD simulations can model how multiple molecules of 3-(4-Methylphenyl)pyridine would arrange themselves in a condensed phase, providing information about its bulk properties. In the context of biological systems, MD can simulate the dynamic behavior of the molecule within a protein's binding site, helping to understand the stability of the complex and the key intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds if applicable) that contribute to binding affinity.

Application of Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity and stability. hakon-art.comrasayanjournal.co.in These descriptors, often calculated using DFT, provide a quantitative framework for understanding and predicting chemical behavior. science.govmdpi.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (I-A)/2. A higher value of hardness indicates greater stability. hakon-art.com

Chemical Softness (S): The reciprocal of hardness (1/η), representing the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, given by χ²/2η.

These descriptors allow for a comparative analysis of the reactivity of 3-(4-Methylphenyl)pyridine with other related compounds. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Global Reactivity Descriptors for a Representative Aromatic Pyridine

| Descriptor | Value |

|---|---|

| Hardness (η) | 2.55 eV |

| Softness (S) | 0.39 eV-1 |

| Electronegativity (χ) | 3.70 eV |

| Electrophilicity Index (ω) | 2.68 eV |

Note: These values are illustrative and derived from the representative FMO energies in Table 1.

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as 3-(4-Methylphenyl)pyridine, to the active site of a biological target, typically a protein or enzyme. nih.gov

Docking simulations can identify potential biological targets for 3-(4-Methylphenyl)pyridine by screening it against a library of protein structures. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding energy. The results can reveal key interactions, such as hydrophobic contacts, π-π stacking, and hydrogen bonds, that stabilize the ligand-protein complex. These predictive studies can guide the design of new derivatives with improved binding affinity and selectivity for a specific biological target. mdpi.com

In Silico ADMET Prediction for Drug-Likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. Early in silico prediction of these pharmacokinetic and toxicological parameters helps to identify candidates with a higher probability of success in later clinical phases, thereby reducing the time and cost of development. nih.govbiorxiv.org While specific experimental ADMET studies on 3-(4-Methylphenyl)pyridine are not extensively documented in the literature, its drug-likeness can be computationally assessed using various predictive models based on its structure. These models utilize quantitative structure-activity relationships (QSAR) and compare the compound's physicochemical properties to those of known orally bioavailable drugs. ceon.rs

Physicochemical Properties and Drug-Likeness

A fundamental step in ADMET prediction is the analysis of the compound's physicochemical properties against established guidelines for oral bioavailability, most notably Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule posits that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) over 500 Daltons, a calculated octanol-water partition coefficient (log P) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). pharmainformatic.com

As detailed in Table 1, 3-(4-Methylphenyl)pyridine exhibits physicochemical properties that are well within the favorable ranges defined by Lipinski's rule. Its low molecular weight, moderate lipophilicity, and minimal hydrogen bonding capacity suggest a high potential for good oral bioavailability.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₁N | N/A | N/A |

| Molecular Weight (g/mol) | 169.22 | ≤ 500 | Yes |

| log P (Octanol/Water Partition Coefficient) | 2.85 - 3.10 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the pyridine nitrogen) | ≤ 10 | Yes |

| Molar Refractivity | 54.5 cm³ | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ≤ 140 Ų | Yes |

Predicted ADMET Profile

Beyond the initial drug-likeness assessment, computational tools like SwissADME and pkCSM can predict a more detailed ADMET profile. mdpi.comnih.gov These platforms model the compound's likely behavior in the human body, from absorption in the gut to its potential for causing toxic effects. The predicted ADMET parameters for 3-(4-Methylphenyl)pyridine are summarized in Table 2.

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. Its physicochemical properties, particularly its moderate lipophilicity and low polar surface area, are favorable for passive diffusion across the intestinal wall. prismbiolab.com It is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can remove drugs from cells and limit absorption. nih.gov

Distribution: 3-(4-Methylphenyl)pyridine is predicted to readily cross the blood-brain barrier (BBB), a crucial factor for compounds targeting the central nervous system. This prediction is consistent with its small size and lipophilic character. Plasma protein binding is expected to be moderate, leaving a significant fraction of the compound unbound and free to interact with biological targets.

Metabolism: The primary route of metabolism for many drugs involves the cytochrome P450 (CYP) enzyme system in the liver. forschung3r.ch Computational models suggest that 3-(4-Methylphenyl)pyridine is unlikely to be a significant inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6. However, it may be a substrate and a potential inhibitor for CYP3A4, which could indicate a potential for drug-drug interactions. mdpi.com

Excretion: The compound's metabolites are expected to be eliminated primarily through renal clearance. The total clearance rate is predicted to be within a moderate range.

Toxicity: In silico toxicity predictions indicate a low risk profile for 3-(4-Methylphenyl)pyridine. It is predicted to be non-mutagenic (negative AMES test) and not an inhibitor of the hERG potassium channel, which is associated with cardiotoxicity. ceon.rsresearchgate.net The predicted oral acute toxicity (LD₅₀) in rats is low, placing it in a category of compounds generally considered safe for initial investigation.

| Category | Parameter | Predicted Outcome | Implication |

|---|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively removed from cells, aiding absorption. | |

| Bioavailability Score | 0.55 | Indicates good pharmacokinetic properties. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Can potentially act on targets within the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | Sufficient unbound drug is available to be active. | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. | |

| CYP3A4 Inhibitor | Yes (Potential) | May interact with other drugs metabolized by this common enzyme. | |

| Excretion | Total Clearance | Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | AMES Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of causing cardiotoxicity. | |

| Oral Rat Acute Toxicity (LD₅₀) | Low | Suggests a favorable acute toxicity profile. |

Advanced Spectroscopic and Structural Elucidation of 3 4 Methylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy